![molecular formula C18H23N3O3 B2437797 (E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide CAS No. 2411327-15-4](/img/structure/B2437797.png)
(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of JNJ-10198409 and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide in lab experiments is its potential to provide valuable insights into the mechanisms of inflammation and cancer cell proliferation. However, one of the limitations of using this compound is that it may not be suitable for all types of experiments due to its specific mechanism of action.
Future Directions
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide. One potential area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of more potent and selective derivatives of this compound for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide involves the reaction of 2-bromo-1-(1-oxoisoquinolin-2-yl)ethanone with N,N-dimethyl-1,3-propanediamine followed by the reaction with 2-bromo-1-(2-hydroxypropyl)ethanone. The resulting product is then treated with sodium hydride and (E)-2-bromo-1-(4-(dimethylamino)but-2-enamido)ethan-1-one to obtain this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20(2)10-5-8-17(23)19-12-15(22)13-21-11-9-14-6-3-4-7-16(14)18(21)24/h3-9,11,15,22H,10,12-13H2,1-2H3,(H,19,23)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXBDBWMDKGRKY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC(CN1C=CC2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC(CN1C=CC2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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